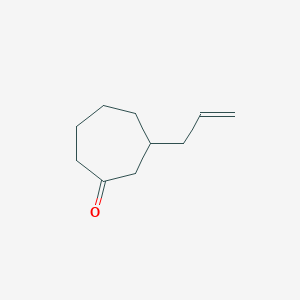
3-Allylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allylcycloheptanone: is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring with a ketone functional group and an allyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcycloheptanone can be achieved through several methods. One common approach involves the allylation of cycloheptanone. This can be done using allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Allyl bromide or chloride in the presence of a base like NaOH or KOH.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Allylcycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkanes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Allylcycloheptanone involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Cycloheptanone: A simpler analog without the allyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Cyclooctanone: An eight-membered ring ketone with different steric properties.
Uniqueness: 3-Allylcycloheptanone is unique due to the presence of both the allyl and ketone functional groups, which provide a combination of reactivity and structural features not found in simpler cycloalkanes. This makes it a valuable compound for studying complex chemical reactions and developing new materials and pharmaceuticals.
Propiedades
Número CAS |
77802-58-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-prop-2-enylcycloheptan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(11)8-9/h2,9H,1,3-8H2 |
Clave InChI |
PUJNRAQFBBUJEC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)

silane](/img/structure/B14449210.png)
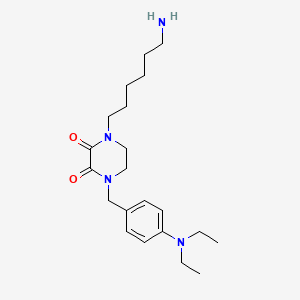
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
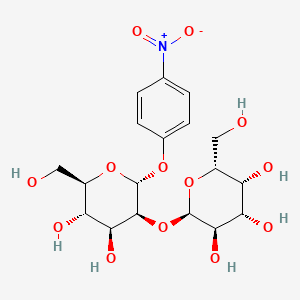
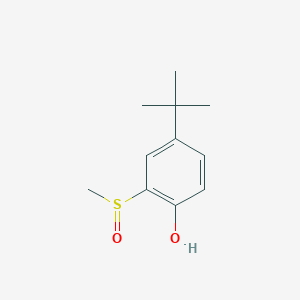
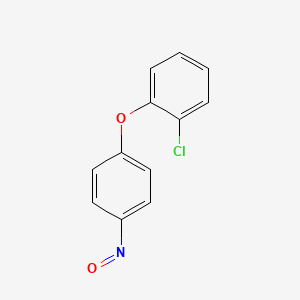
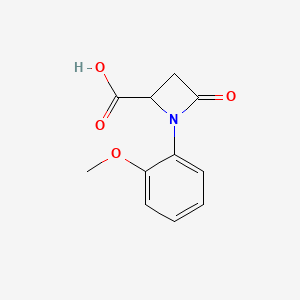
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)


